1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-pyrrolidinecarboxamide
Description
This compound is a pyrrolidinecarboxamide derivative featuring a 4-fluoro-1H-indazole core, a 5-oxopyrrolidine ring, and a tetrahydro-2H-pyran-4-ylmethyl substituent. The fluorine atom at the indazole’s 4-position enhances lipophilicity and metabolic stability, while the pyran moiety may improve solubility and bioavailability . However, its stereochemistry (if chiral centers exist) could significantly influence biological activity and toxicity, as enantiomers often exhibit divergent pharmacodynamic profiles .
Properties
Molecular Formula |
C18H21FN4O3 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
1-(4-fluoro-1H-indazol-3-yl)-N-(oxan-4-ylmethyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C18H21FN4O3/c19-13-2-1-3-14-16(13)17(22-21-14)23-10-12(8-15(23)24)18(25)20-9-11-4-6-26-7-5-11/h1-3,11-12H,4-10H2,(H,20,25)(H,21,22) |
InChI Key |
KPMZTNAJJPQFLP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CNC(=O)C2CC(=O)N(C2)C3=NNC4=C3C(=CC=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-pyrrolidinecarboxamide typically involves multi-step organic reactions. The starting materials often include indazole derivatives, pyrrolidine, and tetrahydropyran. Common synthetic routes may involve:
Nucleophilic substitution: reactions to introduce the fluoro group.
Amide bond formation: to link the pyrrolidine and indazole moieties.
Cyclization: reactions to form the tetrahydropyran ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production. This includes:
Catalysis: to enhance reaction rates and yields.
Purification techniques: such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-pyrrolidinecarboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic agent for treating diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-fluoro-1H-indazol-3-yl)-5-oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
Pathways: Interference with metabolic or signaling pathways to exert its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Variations
Key analogues include:
- 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide (): Replaces the indazole with a fluorophenyl group and substitutes the pyran with a 5-isopropyl-thiadiazole.
- 5-Oxo-N-(tetrahydro-2H-pyran-4-ylmethyl)pyrrolidine-3-carboxamide derivatives : Lack the 4-fluoroindazole moiety, reducing target specificity.
Structural Comparison Table
| Property | Target Compound | 1-(4-Fluorophenyl)-N-(5-isopropyl-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide |
|---|---|---|
| Core Heterocycle | 4-Fluoro-1H-indazole | 4-Fluorophenyl |
| Amide Substituent | Tetrahydro-2H-pyran-4-ylmethyl | 5-Isopropyl-1,3,4-thiadiazol-2-yl |
| Molecular Weight (g/mol) | ~375.4 (estimated) | ~390.4 (calculated) |
| LogP (Predicted) | 2.1–2.5 | 3.0–3.4 |
| Solubility (mg/mL) | Moderate (pyran enhances) | Low (thiadiazole reduces) |
| Bioactivity (IC50) | Not reported | Not reported |
Key Observations:
- The indazole core in the target compound likely confers higher kinase selectivity compared to the phenyl analogue, as indazoles mimic purine scaffolds .
- The pyran substituent improves aqueous solubility (logP ~2.1–2.5) relative to the thiadiazole analogue (logP ~3.0–3.4), which may enhance pharmacokinetics .
- Thiadiazole-containing analogues are associated with antimicrobial activity, whereas indazole derivatives are more common in anticancer research .
Chirality and Enantiomeric Effects
If the target compound has chiral centers (e.g., at the pyrrolidine or pyran positions), its enantiomers may exhibit stark differences in efficacy and toxicity. highlights that enantiomers like fluoxetine’s S-form can be 9.4× more toxic than the R-form. Regulatory guidelines now require enantiomer-specific assessments, which underscores the need for asymmetric synthesis or chiral chromatography in manufacturing .
Environmental and Metabolic Stability
Fluorinated pharmaceuticals often persist in wastewater due to resistance to photodegradation (). In contrast, thiadiazole analogues may degrade faster due to sulfur’s susceptibility to oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
